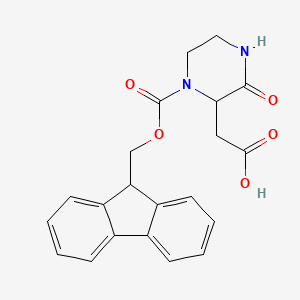

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This typically includes the compound’s IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any notable characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s chemical stability and reactivity .Applications De Recherche Scientifique

Base-induced Side Reactions Minimization

Base-induced side reactions, such as aspartimide formation and subsequent base adduct formation, are significant challenges in Fmoc-solid phase peptide synthesis, especially for sensitive sequences. Research has shown that using piperazine as an Nα-Fmoc deprotection reagent can significantly minimize these side reactions compared to other bases like piperidine, 1-hydroxypiperidine, tetrabutylammonium fluoride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. Piperazine, particularly when combined with 0.1M 1-hydroxybenzotriazole, showed the least side reaction and, thus, merits serious consideration for Nα-deprotection in the synthesis of base-sensitive sequences (J. Wade et al., 2000).

Deprotection Reagents Efficiency

In the context of Fmoc solid-phase peptide synthesis, the deprotection step is critical for securing high-quality products. A study comparing the performance of piperidine (PP), piperazine (PZ), and 4-methylpiperidine (4MP) as Fmoc removal reagents under microwave-assisted conditions found that all three reagents behaved similarly in initial tests. However, detailed analysis revealed a correlation between the hydrophobicity and size of the peptide with the yield and purity of the obtained product, indicating that piperazine could serve as an advantageous substitute for piperidine concerning toxicity and reagent handling (Omar Luna et al., 2016).

Traceless Synthesis Applications

The use of a piperazine amide linker for cyclative cleavage from solid support facilitates the traceless solid-phase synthesis of dihydroquinoxalinones. This approach allows for the synthesis of target compounds with high purity and enables the preparation of stable immobilized linear intermediates, making the linker suitable for combinatorial synthesis of compound libraries (Cleopatra Neagoie & V. Krchňák, 2012).

Enhanced Fmoc Deprotection

An efficient Fmoc-deprotection solution containing piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed, capable of complete Fmoc group removal in less than a minute. This combination not only rivals the speediness of piperidine but also significantly reduces deletion products occurring due to partial Fmoc deprotection, demonstrating its utility in the synthesis of difficult peptide sequences (Krittika Ralhan et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRZFQYOMMFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)

![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)